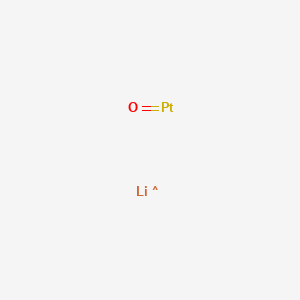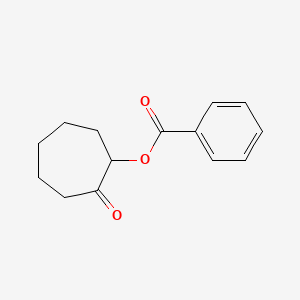![molecular formula C16H16S2 B14649164 2-([1,1'-Biphenyl]-4-yl)-1,3-dithiane CAS No. 54527-55-8](/img/structure/B14649164.png)
2-([1,1'-Biphenyl]-4-yl)-1,3-dithiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([1,1’-Biphenyl]-4-yl)-1,3-dithiane is an organic compound characterized by the presence of a biphenyl group attached to a dithiane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-4-yl)-1,3-dithiane typically involves the reaction of 4-bromobiphenyl with 1,3-dithiane under specific conditions. The Grignard reaction is often employed, where 4-bromobiphenyl reacts with magnesium in anhydrous ether to form the Grignard reagent, which subsequently reacts with 1,3-dithiane .
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions, ensuring the reaction conditions are meticulously controlled to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2-([1,1’-Biphenyl]-4-yl)-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The dithiane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The biphenyl group can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced biphenyl derivatives.
Substitution: Halogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
2-([1,1’-Biphenyl]-4-yl)-1,3-dithiane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-1,3-dithiane involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the dithiane moiety can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Biphenyl: A simpler analog without the dithiane moiety.
1,3-Dithiane: Lacks the biphenyl group but shares the dithiane structure.
2,2’-Dibromobiphenyl: Contains bromine substituents instead of the dithiane group.
Uniqueness: 2-([1,1’-Biphenyl]-4-yl)-1,3-dithiane is unique due to the combination of the biphenyl and dithiane moieties, which confer distinct chemical reactivity and potential applications. The presence of both aromatic and sulfur-containing groups allows for versatile interactions in chemical and biological systems.
Propiedades
Número CAS |
54527-55-8 |
|---|---|
Fórmula molecular |
C16H16S2 |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
2-(4-phenylphenyl)-1,3-dithiane |
InChI |
InChI=1S/C16H16S2/c1-2-5-13(6-3-1)14-7-9-15(10-8-14)16-17-11-4-12-18-16/h1-3,5-10,16H,4,11-12H2 |
Clave InChI |
NNNDWNVTLKPUSU-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(SC1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Acetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-2-mercapto-](/img/structure/B14649102.png)
![9-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}-9H-carbazole](/img/structure/B14649111.png)
![N,N,2-Trimethyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14649114.png)

![2H-Pyrido[3,2-e][1,3]thiazine-2,4(3H)-dione](/img/structure/B14649142.png)





